molecular formula C8H16O B108996 2,5-Diethyltetrahydrofuran CAS No. 41239-48-9

2,5-Diethyltetrahydrofuran

Cat. No.: B108996
CAS No.: 41239-48-9
M. Wt: 128.21 g/mol
InChI Key: YKWLEIXVUHRKEF-UHFFFAOYSA-N
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Description

2,5-Diethyltetrahydrofuran is an organic compound with the molecular formula C8H16O. It belongs to the class of oxolanes, which are cyclic ethers. The structure of this compound consists of a tetrahydrofuran ring substituted with ethyl groups at the 2 and 5 positions .

Mechanism of Action

Target of Action

2,5-Diethyltetrahydrofuran, also known as 2,5-diethyloxolane, is primarily used as a solvent in organic synthesis . It facilitates the dissolution of reactants and products, thereby playing a crucial role in the reaction process .

Mode of Action

The compound interacts with its targets (reactants) by dissolving them, thereby enabling the reactants to come into close contact and react with each other . This interaction leads to changes in the physical state of the reactants, facilitating the progression of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it is involved in. For instance, in the synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran, the compound may facilitate the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water, soluble in alcohol, propylene glycol, and oils . This solubility profile can impact its distribution and elimination in an environment or system.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By dissolving reactants and products, it enables chemical transformations to occur . The specific molecular and cellular effects depend on the nature of the reaction it is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethyltetrahydrofuran can be synthesized through various methods. One common approach involves the hydrogenation of 2,5-hexanedione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, using hydrogen gas and a palladium or platinum catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2,5-hexanedione on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethyltetrahydrofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyltetrahydrofuran: Similar in structure but with methyl groups instead of ethyl groups.

    Tetrahydrofuran: The parent compound without any alkyl substitutions.

    2,5-Diethyloxolane: Another name for 2,5-Diethyltetrahydrofuran

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 5 positions enhances its solubility and reactivity compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

2,5-diethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-7-5-6-8(4-2)9-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWLEIXVUHRKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866039
Record name Furan, 2,5-diethyltetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Powerful diffusive sweet-herbaceous carmellic aroma
Record name 2,5-Diethyltetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029574
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,5-Diethyltetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

116.00 °C. @ 760.00 mm Hg
Record name 2,5-Diethyltetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029574
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Solubility

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2,5-Diethyltetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,5-Diethyltetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.827-0.833
Record name 2,5-Diethyltetrahydrofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

41239-48-9
Record name 2,5-Diethyltetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41239-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Diethyltetrahydrofuran
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Record name Furan, 2,5-diethyltetrahydro-
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Record name Furan, 2,5-diethyltetrahydro-
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Record name 2,5-diethyltetrahydrofuran
Source European Chemicals Agency (ECHA)
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Record name 2,5-DIETHYLTETRAHYDROFURAN
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Record name 2,5-Diethyltetrahydrofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the safety of 2,5-Diethyltetrahydrofuran for fragrance use?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound for its use as a fragrance ingredient []. While the specific details of the assessment are not available in the provided abstract, the existence of such an assessment indicates that the compound's safety profile in the context of fragrance applications is being investigated.

Q2: Has this compound been identified in any natural sources?

A2: Yes, (−)-(2R:5R)-trans-2,5-Diethyltetrahydrofuran has been identified as a component of “Hōyō” mint oil []. This suggests that this specific stereoisomer of the compound could be explored as a naturally-derived fragrance ingredient.

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